molecular formula C14H20N2O6S2 B4092597 Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate

Cat. No.: B4092597
M. Wt: 376.5 g/mol
InChI Key: MBQROBXCMJUKDM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate is a complex organic compound with a molecular formula of C15H21NO2. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a sulfamoylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-2-22-14(17)11-4-3-9-16(10-11)24(20,21)13-7-5-12(6-8-13)23(15,18)19/h5-8,11H,2-4,9-10H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQROBXCMJUKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps. One common method involves the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with 4-sulfamoylphenyl sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzylpiperidine-4-carboxylate
  • Glyburide
  • 1-N-(4-sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium

Uniqueness

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-3-carboxylate

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